(E)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-2-yl)acrylamide
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Overview
Description
(E)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-2-yl)acrylamide is an organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their stability and reactivity, making the compound of interest in various fields of research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of furan-2-carbaldehyde with a suitable reagent to form an intermediate compound.
Addition of Thiophene Ring: The intermediate is then reacted with thiophene-2-carboxylic acid or its derivatives under specific conditions to introduce the thiophene ring.
Amidation Reaction: The final step involves the amidation reaction where the intermediate is treated with an amine to form the desired acrylamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its structural features suggest it could be useful in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its stability and reactivity make it suitable for the synthesis of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of (E)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(pyridin-2-yl)acrylamide: Similar structure but with a pyridine ring instead of a thiophene ring.
(E)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(benzofuran-2-yl)acrylamide: Contains a benzofuran ring instead of a thiophene ring.
Uniqueness
What sets (E)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-2-yl)acrylamide apart is its combination of furan and thiophene rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-15(18,10-12-4-2-8-19-12)11-16-14(17)7-6-13-5-3-9-20-13/h2-9,18H,10-11H2,1H3,(H,16,17)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRBDMMDBUWHNC-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C=CC2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC=CO1)(CNC(=O)/C=C/C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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